Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate
Overview
Description
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the construction of the triazole ring followed by esterification. One efficient method involves the use of continuous-flow conditions, which allows for the atom-economical and environmentally benign synthesis of the triazole ring . This method avoids the need for chromatography and isolation steps, making it highly selective and efficient.
Industrial Production Methods
Industrial production of this compound can be scaled up using the continuous-flow method, which has been shown to achieve higher yields compared to traditional batch processes . This method also allows for the safe handling of highly energetic intermediates, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and other biochemical pathways . The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,4-triazole: A simpler triazole compound with similar chemical properties.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines for disease treatment.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Another triazole-containing compound with different functional groups.
Uniqueness
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific ester and triazole functionalities, which provide a versatile platform for various chemical modifications and applications. Its efficient synthesis under continuous-flow conditions also sets it apart from other triazole compounds .
Properties
IUPAC Name |
methyl 2-methyl-3-(1,2,4-triazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-6(7(11)12-2)3-10-5-8-4-9-10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMLZWKRJJKINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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